![molecular formula C7H10ClF3O3S B2813096 [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride CAS No. 2137602-51-6](/img/structure/B2813096.png)
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 2137602-51-6 . It has a molecular weight of 266.67 .
Molecular Structure Analysis
The molecular structure of “[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride” can be represented by the formula C7H10ClF3O3S . This indicates that the molecule contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis
“[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride” has a molecular weight of 266.67 . Unfortunately, other specific physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Synthesis of Pyrrolidines
The synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines demonstrates the utility of sulfonyl chlorides in facilitating 5-endo-trig cyclisation reactions. This process, starting from lithiated (phenylsulfonyl)methane, highlights the role of sulfonyl chlorides in stereoselective synthesis, offering high yields and excellent stereoselectivities for the pyrrolidines produced, which are significant in the synthesis of various biologically active compounds (Craig, D., Jones, P., & Rowlands, G., 2000).
Amine Synthesis
2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a versatile sulfonating agent for amines, showcases the application of sulfonyl chloride derivatives in the easy and efficient sulfonation of primary and secondary amines. This synthesis process not only yields excellent results but also facilitates the alkylation of activated amines under Mitsunobu conditions, underscoring the chemical's versatility and stability under a variety of conditions (Sakamoto, I., Izumi, N., Yamada, T., & Tsunoda, T., 2006).
High Yield Synthesis of Furylmethane Derivatives
A novel two-phase system employing –SO3H functionalized ionic liquids for the synthesis of tri(furyl)methane from furfural and furan illustrates the application of sulfonyl chlorides in improving reaction yields while suppressing unwanted polymer formation. This environmentally friendly strategy significantly enhances the yield of desired products, showcasing the utility of sulfonyl chlorides in green chemistry (Shinde, S., & Rode, C. V., 2017).
Study of Molecular Conformations
Research on the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide provides insights into the molecular interactions and conformations of sulfonyl chloride derivatives. This study, through IR spectroscopy and quantum chemical methods, explores the complex behavior of such compounds in various solvents, contributing to our understanding of their reactivity and association tendencies (Sterkhova, I., Moskalik, M. Y., & Shainyan, B., 2014).
Sulfenyletherification Reactions
The use of dimethyl sulfoxide/oxalyl chloride for the sulfenyletherification of unsaturated alcohols introduces a facile method for generating methanesulfenyl chloride, which is crucial for the targeted chemical transformation. This methodological innovation highlights the potential of sulfonyl chloride derivatives in synthetic organic chemistry, offering a new pathway for the formation of valuable chemical structures (Gao, Y., Cheng, S., Zhang, T., Ding, R., Liu, Y.-g., Sun, B., & Tian, H., 2018).
Propriétés
IUPAC Name |
[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3O3S/c8-15(12,13)4-5-2-1-3-6(14-5)7(9,10)11/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHVKJWKILBCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(F)(F)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


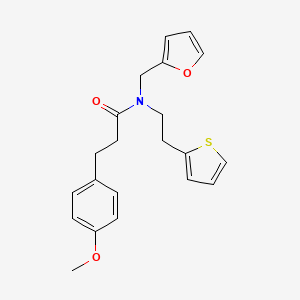
![2-(4-chlorophenyl)-6-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2813016.png)
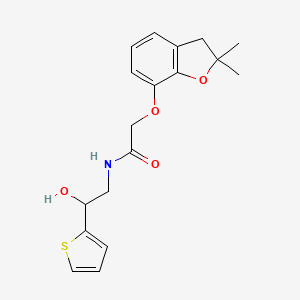
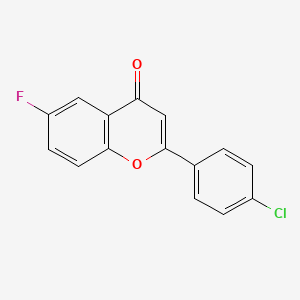
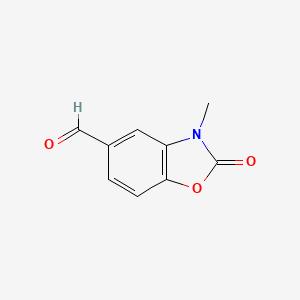

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2813024.png)
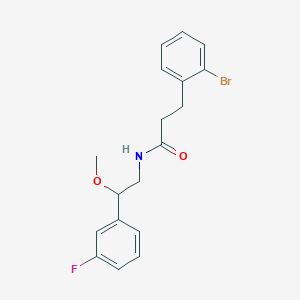
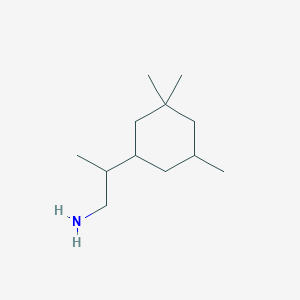

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2813029.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2813032.png)